molecular formula C8H8Br2O B12845172 1,2-Dibromo-4-methoxy-5-methylbenzene

1,2-Dibromo-4-methoxy-5-methylbenzene

Cat. No.: B12845172
M. Wt: 279.96 g/mol
InChI Key: IXYDVAIJLVMXMS-UHFFFAOYSA-N
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Description

1,2-Dibromo-4-methoxy-5-methylbenzene is an organic compound with the molecular formula C8H8Br2O. It is a derivative of benzene, where two bromine atoms, one methoxy group, and one methyl group are substituted at specific positions on the benzene ring. This compound is also known by its alternative name, 2,4-Dibromo-5-methylanisole .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dibromo-4-methoxy-5-methylbenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general steps include:

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,2-Dibromo-4-methoxy-5-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atoms can be reduced to form hydrogen atoms.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Dibromo-4-methoxy-5-methylbenzene has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,2-Dibromo-4-methoxy-5-methylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atoms and methoxy group on the benzene ring influence the reactivity and orientation of the compound in these reactions. The compound can form intermediates such as benzenonium ions, which further react to yield substituted benzene derivatives .

Comparison with Similar Compounds

Similar Compounds

    1,4-Dibromo-2,5-dimethylbenzene: Similar structure with bromine and methyl groups at different positions.

    1,2-Dibromo-4-methylbenzene: Lacks the methoxy group present in 1,2-Dibromo-4-methoxy-5-methylbenzene.

    1,2-Dibromo-4-methoxybenzene: Lacks the methyl group present in this compound

Uniqueness

This compound is unique due to the specific arrangement of bromine, methoxy, and methyl groups on the benzene ring.

Properties

Molecular Formula

C8H8Br2O

Molecular Weight

279.96 g/mol

IUPAC Name

1,2-dibromo-4-methoxy-5-methylbenzene

InChI

InChI=1S/C8H8Br2O/c1-5-3-6(9)7(10)4-8(5)11-2/h3-4H,1-2H3

InChI Key

IXYDVAIJLVMXMS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OC)Br)Br

Origin of Product

United States

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